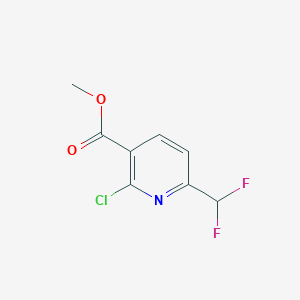

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO2/c1-14-8(13)4-2-3-5(7(10)11)12-6(4)9/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGLOJNNTSCGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate typically involves the reaction of 2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under various conditions:

-

Amination : Reacts with primary/secondary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) at 80–100°C to yield 2-amino derivatives. For example, substitution with methylamine produces methyl 2-methylamino-6-(difluoromethyl)pyridine-3-carboxylate .

-

Alkoxylation : Treatment with alkoxides (e.g., sodium methoxide) replaces chlorine with methoxy groups. The reaction is facilitated by the electron-withdrawing effect of the difluoromethyl group, which activates the pyridine ring .

Key Conditions:

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Methylamine | DMF | 80°C | 2-Methylamino derivative |

| NaOCH₃ | MeOH | Reflux | 2-Methoxy derivative |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring enables regioselective electrophilic attack, directed by the difluoromethyl (-CF₂H) and ester (-COOCH₃) groups:

-

Meta-Directing Effects : The difluoromethyl group directs electrophiles to the 5-position (meta to CF₂H), as observed in nitration and sulfonation reactions.

-

Ortho/Activation by Ester : The ester group at the 3-position enhances ring activation for NAS at the 2- and 6-positions .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 hr) yields 2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid.

-

Basic Hydrolysis : NaOH in aqueous ethanol (60°C, 4 hr) produces the carboxylate salt, which can be acidified to the free acid.

Comparative Reactivity:

| Condition | Time | Yield | Application |

|---|---|---|---|

| 6M HCl, reflux | 8 hr | 85% | Synthesis of carboxylic acid |

| 2M NaOH, 60°C | 4 hr | 78% | Salt formation for further coupling |

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) to form biaryl derivatives. For example, coupling with phenylboronic acid yields methyl 2-phenyl-6-(difluoromethyl)pyridine-3-carboxylate .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) .

Reduction and Fluorination

-

Chlorine Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the 2-chloro group to hydrogen, forming methyl 6-(difluoromethyl)pyridine-3-carboxylate.

-

Directed Ortho-Fluorination : Treatment with Selectfluor (AgNO₃, CH₃CN, 50°C) introduces fluorine at the 4-position .

Reaction Mechanism Insights

-

Steric and Electronic Effects : The difluoromethyl group’s −I effect increases electrophilicity at the 2- and 6-positions, while the ester carbonyl stabilizes transition states via resonance .

-

Regioselectivity in NAS : Computational studies suggest that electron-withdrawing groups lower the energy barrier for attack at meta positions by 8–12 kcal/mol compared to ortho .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate is explored for its potential antimicrobial and anticancer properties. Its structural characteristics allow it to interact with various biological targets, potentially modulating enzyme activity or receptor binding. The difluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for drug design .

Agrochemical Industry

As a derivative of trifluoromethylpyridine, this compound plays a role in the development of agrochemicals. Its unique physicochemical properties make it effective in pest control applications. Research indicates that compounds like this compound can influence biochemical pathways related to pest metabolism or growth, thus serving as effective agrochemical agents .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications, enabling the creation of diverse chemical entities with potential applications across various fields .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity against various pathogens. This compound was tested for its efficacy against strains of bacteria and fungi. Results indicated that compounds with similar structures could inhibit microbial growth effectively, suggesting potential uses in developing new antimicrobial agents .

Case Study 2: Herbicidal Properties

A study focusing on herbicidal activity found that derivatives of pyridine exhibit selective toxicity against specific weed species while being safe for crops. This compound was included in these investigations, revealing promising results in controlling unwanted vegetation in agricultural settings .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural modifications. The presence of the difluoromethyl group enhances its binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Halogen and Fluorinated Substituents

Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate

- Molecular Formula: C₈H₅ClF₃NO₂

- Molecular Weight : 239.58 g/mol

- CAS No.: 1073129-57-3

- Key Differences: Replaces the difluoromethyl group with a trifluoromethyl (-CF₃) group.

- Applications : Used in biochemical and pharmaceutical research as a building block for fungicides and drug candidates .

Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate

- Molecular Formula: C₈H₆BrF₂NO₂

- Molecular Weight : 266.04 g/mol

- CAS No.: 1804752-47-3

- Key Differences : Substitutes chlorine with bromine at the 2-position. Bromine’s larger atomic radius and weaker C-Br bond (compared to C-Cl) may enhance reactivity in nucleophilic substitution reactions. The difluoromethyl group is retained, preserving similar electronic effects .

- Applications : Likely employed in cross-coupling reactions due to bromine’s utility in Suzuki or Buchwald-Hartwig reactions.

Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate

- Molecular Formula: C₁₄H₁₀F₃NO₃

- CAS No.: Not explicitly stated (MDL: MFCD00227528)

- Key Differences: Features a phenoxy group with a trifluoromethyl substituent at the pyridine 6-position.

- Applications: Possibly used in agrochemicals, where phenoxy groups are common in herbicides.

Analogs with Functional Group Variations

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N₂O₂

- Molecular Weight : 253.12 g/mol

- CAS No.: 1909336-84-0

- Key Differences: Replaces the 6-position difluoromethyl group with a methylaminomethyl (-CH₂NHCH₃) moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations .

- Applications : A versatile intermediate in drug discovery, particularly for CNS-targeting molecules due to its amine functionality.

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- Molecular Formula: C₁₀H₁₂F₃NO₃

- CAS No.: 1335921-53-3

- Key Differences : A dihydropyridine derivative with a ketone at the 2-position and ethyl ester at the 3-position. The saturated ring reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic pyridines .

- Applications: Potential use in calcium channel modulators or as a redox-active scaffold.

Comparative Analysis of Physicochemical Properties

Biological Activity

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H7ClF2N2O2

- Molecular Weight : 224.60 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The chloro and difluoromethyl groups enhance its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 22.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest in G1 phase |

| HeLa (Cervical Cancer) | 25.0 | Inhibition of proliferation |

The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further anticancer drug development.

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory effects of this compound. It has shown promise in reducing inflammation markers in animal models.

- Animal Model : Carrageenan-induced paw edema in rats.

- Dosage : Administered at 50 mg/kg.

- Results : Significant reduction in paw swelling compared to control groups.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine exhibited enhanced antibacterial activity when modified with halogen substituents, including chloro and difluoromethyl groups .

- Anticancer Research : A recent publication demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, emphasizing the importance of functional group positioning on biological activity .

- Inflammation Studies : Research conducted on inflammatory responses indicated that pyridine derivatives can modulate cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A two-step approach is often employed:

Chlorination : Introduce the chloro group at the 2-position using chlorinating agents (e.g., POCl₃) under reflux conditions.

Difluoromethylation : The 6-position difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating reagents (e.g., ClCF₂H) or via cross-coupling reactions with difluoromethyl metal complexes (e.g., CuCF₂H). Solvent systems like DMSO or DMF are critical for maintaining reaction efficiency .

- Key Considerations : Monitor reaction temperature to avoid decomposition of the difluoromethyl group.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are essential for verifying substituent positions and fluorine integration. For example, the difluoromethyl group (CF₂H) shows characteristic splitting in ¹⁹F NMR (~-80 to -100 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with the difluoromethyl group contributing a mass shift of +50.02 Da.

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm .

Q. How does the electron-withdrawing nature of the difluoromethyl group influence the reactivity of the pyridine ring?

- Methodological Answer : The difluoromethyl group at the 6-position enhances electrophilic substitution at the 4-position due to its strong electron-withdrawing effect. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing partial charge distributions. Experimental validation involves nitration or bromination reactions to assess regioselectivity .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of difluoromethyl and chloro groups on the pyridine ring?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., esters) to control the position of substituents. For example, the carboxylate group at the 3-position directs electrophilic attacks to the 4- or 6-positions.

- Protection/Deprotection Strategies : Temporarily protect reactive sites (e.g., using tert-butoxycarbonyl groups) to isolate specific positions for functionalization.

- Cross-Coupling Catalysis : Palladium-catalyzed C–H activation can enable selective difluoromethylation at the 6-position without interfering with the chloro group at the 2-position .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. The compound is prone to hydrolysis of the ester group under alkaline conditions (pH >10), leading to carboxylic acid formation.

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Storage recommendations include inert atmospheres (N₂ or Ar) and temperatures below -20°C for long-term stability .

Q. How can computational modeling aid in predicting the biological activity or synthetic pathways of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking with target enzymes (e.g., kinases or acetylcholinesterase) predicts binding affinity, guiding structure-activity relationship (SAR) optimization.

- Reaction Pathway Simulation : Software like Gaussian or Schrödinger models transition states and intermediates for key reactions (e.g., fluorination), identifying energy barriers and optimal catalysts .

Data Contradiction Analysis

Q. Discrepancies in reported yields for difluoromethylation: How should researchers reconcile these variations?

- Methodological Answer : Yield discrepancies often arise from differences in reagent purity, solvent drying, or reaction scale. For example:

- KF vs. CsF : Fluoride sources like KF in DMSO may yield 60–70% due to lower solubility, while CsF in DMF improves yields to 80–90% .

- Scale-Up Effects : Pilot-scale reactions (≥10 g) often show reduced yields due to heat transfer inefficiencies. Mitigate this by optimizing stirring rates and using flow chemistry setups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.